molecular formula C10H15N3O B12042642 N-[(4-Methoxyphenyl)methyl]-N-methylguanidine

N-[(4-Methoxyphenyl)methyl]-N-methylguanidine

Cat. No.: B12042642
M. Wt: 193.25 g/mol
InChI Key: NGCCBKPTVAYJBQ-UHFFFAOYSA-N
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Description

N-[(4-Methoxyphenyl)methyl]-N-methylguanidine is an organic compound with a molecular formula of C9H14N2O It is characterized by the presence of a methoxyphenyl group attached to a methylguanidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Methoxyphenyl)methyl]-N-methylguanidine typically involves the reaction of 4-methoxybenzylamine with methyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Methoxyphenyl)methyl]-N-methylguanidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[(4-methoxyphenyl)methyl]-N-methylurea, while reduction may produce N-[(4-methoxyphenyl)methyl]-N-methylamine.

Scientific Research Applications

N-[(4-Methoxyphenyl)methyl]-N-methylguanidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as a reagent in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(4-Methoxyphenyl)methyl]-N-methylguanidine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methoxyphenyl)-N-methylacetamide
  • N-(4-Methoxyphenyl)methyl-N,N-dimethylaniline
  • N-(4-Methoxyphenyl)carbamate

Uniqueness

N-[(4-Methoxyphenyl)methyl]-N-methylguanidine is unique due to its specific structural features and the presence of both methoxy and guanidine groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

1-[(4-methoxyphenyl)methyl]-1-methylguanidine

InChI

InChI=1S/C10H15N3O/c1-13(10(11)12)7-8-3-5-9(14-2)6-4-8/h3-6H,7H2,1-2H3,(H3,11,12)

InChI Key

NGCCBKPTVAYJBQ-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=C(C=C1)OC)C(=N)N

Origin of Product

United States

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